molecular formula C24H17ClN2O4 B2644101 Methyl 2-[(2-chloropyridine-3-carbonyl)oxymethyl]-4-phenylquinoline-3-carboxylate CAS No. 1197597-46-8

Methyl 2-[(2-chloropyridine-3-carbonyl)oxymethyl]-4-phenylquinoline-3-carboxylate

Cat. No.: B2644101
CAS No.: 1197597-46-8
M. Wt: 432.86
InChI Key: KNNAEMUETCSHLD-UHFFFAOYSA-N
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Description

Methyl 2-[(2-chloropyridine-3-carbonyl)oxymethyl]-4-phenylquinoline-3-carboxylate is a complex organic compound with a unique structure that combines a quinoline core with a pyridine and phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(2-chloropyridine-3-carbonyl)oxymethyl]-4-phenylquinoline-3-carboxylate typically involves multi-step organic reactions

    Quinoline Core Synthesis: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Coupling Reactions:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(2-chloropyridine-3-carbonyl)oxymethyl]-4-phenylquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, which can reduce the nitro groups to amines.

    Substitution: Nucleophilic substitution reactions can occur at the chloropyridine moiety, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Palladium on carbon, hydrogen gas.

    Substitution: Amines, thiols, in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Amino derivatives of quinoline.

    Substitution: Substituted pyridine derivatives.

Scientific Research Applications

Methyl 2-[(2-chloropyridine-3-carbonyl)oxymethyl]-4-phenylquinoline-3-carboxylate has several applications in scientific research:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly in the design of anti-cancer and anti-inflammatory agents.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries for drug discovery.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or photophysical properties.

Mechanism of Action

The mechanism by which Methyl 2-[(2-chloropyridine-3-carbonyl)oxymethyl]-4-phenylquinoline-3-carboxylate exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The quinoline core is known to intercalate with DNA, which can disrupt cellular processes and lead to anti-cancer effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-chloropyridine-3-carboxylate: Shares the pyridine moiety but lacks the quinoline and phenyl groups.

    4-Phenylquinoline-3-carboxylate: Contains the quinoline and phenyl groups but lacks the pyridine moiety.

Uniqueness

Methyl 2-[(2-chloropyridine-3-carbonyl)oxymethyl]-4-phenylquinoline-3-carboxylate is unique due to its combination of a quinoline core with both pyridine and phenyl groups. This structural complexity provides a versatile platform for various chemical modifications and applications, distinguishing it from simpler analogs.

Properties

IUPAC Name

methyl 2-[(2-chloropyridine-3-carbonyl)oxymethyl]-4-phenylquinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17ClN2O4/c1-30-24(29)21-19(14-31-23(28)17-11-7-13-26-22(17)25)27-18-12-6-5-10-16(18)20(21)15-8-3-2-4-9-15/h2-13H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNNAEMUETCSHLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=CC=CC=C2N=C1COC(=O)C3=C(N=CC=C3)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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